molecular formula C10H10F2O2 B15254066 2-(2,5-Difluorophenyl)-2-methylpropanoic acid

2-(2,5-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B15254066
M. Wt: 200.18 g/mol
InChI Key: OZAVPZPMWVGLBS-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanoic acid moiety

Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)-2-methylpropanoic acid typically involves the reaction of 2,5-difluorobenzene with a suitable precursor under specific conditions. One common method includes the use of a Grignard reagent, where 2,5-difluorobromobenzene reacts with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with methylpropanoyl chloride to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(2,5-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceuticals. Its derivatives are explored for their potential to treat various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

2-(2,5-Difluorophenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    2-(3,5-Difluorophenyl)-2-methylpropanoic acid: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    2-(2,4-Difluorophenyl)-2-methylpropanoic acid: Another positional isomer with fluorine atoms at the 2 and 4 positions. The differences in substitution patterns can affect the compound’s properties and applications.

    2-(2,5-Difluorophenyl)acetic acid: This compound has a similar difluorophenyl group but with an acetic acid moiety instead of a methylpropanoic acid

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14)

InChI Key

OZAVPZPMWVGLBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)F)F)C(=O)O

Origin of Product

United States

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